2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)-
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Overview
Description
2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- is a complex organic compound with the molecular formula C10H6Br2ClNO2S2 . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activities. The combination of these halogens with the thiophene and sulfonamide groups makes it a versatile compound for various applications .
Properties
CAS No. |
646040-67-7 |
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Molecular Formula |
C10H6Br2ClNO2S2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
4,5-dibromo-N-(4-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6Br2ClNO2S2/c11-8-5-9(17-10(8)12)18(15,16)14-7-3-1-6(13)2-4-7/h1-5,14H |
InChI Key |
LJBZLUPKBSLHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Br)Br)Cl |
Origin of Product |
United States |
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